molecular formula C13H9NO4 B12585417 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid CAS No. 574002-49-6

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid

Cat. No.: B12585417
CAS No.: 574002-49-6
M. Wt: 243.21 g/mol
InChI Key: XTPZKGGQHNQVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is an organic compound with a complex structure that includes an acryloyloxy group, a phenyl ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base to form the acryloyloxy derivative. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can have varied applications depending on the specific functional groups introduced .

Scientific Research Applications

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its reactivity towards various nucleophiles and electrophiles. The acryloyloxy group can undergo polymerization reactions, while the cyano group can participate in nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phenyl ring and the conjugated system within the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
  • 2-Cyano-3-(4-methoxyphenyl)acrylic acid
  • 2-Cyano-3-(4-hydroxyphenyl)acrylic acid

Uniqueness

3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is unique due to its combination of an acryloyloxy group and a cyano group, which provides a versatile platform for various chemical reactions. This dual functionality allows for the synthesis of complex molecules and materials with tailored properties .

Properties

CAS No.

574002-49-6

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

2-cyano-3-(4-prop-2-enoyloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H9NO4/c1-2-12(15)18-11-5-3-9(4-6-11)7-10(8-14)13(16)17/h2-7H,1H2,(H,16,17)

InChI Key

XTPZKGGQHNQVOB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C=C(C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.